25D-NBOMe (hydrochloride)
Overview
Description
Mechanism of Action
Target of Action
25D-NBOMe, also known as 25D-Nbome hydrochloride, is a derivative of the phenethylamine-derived hallucinogen 2C-D . The primary target of 25D-NBOMe is the serotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia .
Mode of Action
25D-NBOMe acts as a potent agonist at the 5-HT2A receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, 25D-NBOMe binds to the 5-HT2A receptor, mimicking the action of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Biochemical Pathways
The activation of the 5-HT2A receptor by 25D-NBOMe leads to a cascade of biochemical reactions. It affects the expression of dopamine (DA) receptor D1 (DRD1), DA receptor D2 (DRD2), tyrosine hydroxylase, DA transporter (DAT), and phospho-DAT (p-DAT) in the nucleus accumbens (NAc) . The NAc is a region in the brain involved in reward and pleasure.
Pharmacokinetics
When administered sublingually, numbness of the tongue and mouth followed by a metallic chemical taste was observed .
Result of Action
The activation of the 5-HT2A receptor by 25D-NBOMe can lead to various effects. It has been associated with life-threatening toxicity and death . Most individuals experience sympathomimetic toxicity such as vasoconstriction, hypertension, and tachycardia in addition to hallucinations . Other symptoms include agitation or aggression, seizure, hyperthermia, diaphoresis, hypertonia, rhabdomyolysis, and death .
Action Environment
The action, efficacy, and stability of 25D-NBOMe can be influenced by various environmental factors. For instance, the method of administration can affect its bioavailability and potency . Furthermore, individual factors such as the user’s health status, genetic makeup, and use of other substances can also influence the compound’s effects.
Biochemical Analysis
Biochemical Properties
25D-NBOMe (hydrochloride) plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an agonist at the serotonin 5-HT2A receptor, which is a G-protein-coupled receptor. This interaction leads to the activation of downstream signaling pathways that are responsible for its psychoactive effects . Additionally, 25D-NBOMe (hydrochloride) has been shown to interact with the dopamine D1 and D2 receptors, as well as the dopamine transporter (DAT), affecting dopamine signaling in the brain .
Cellular Effects
25D-NBOMe (hydrochloride) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of dopamine receptors D1 and D2, tyrosine hydroxylase, and the dopamine transporter in the nucleus accumbens . These changes in gene expression and protein levels can alter cellular metabolism and neurotransmitter release, leading to its psychoactive effects. Additionally, 25D-NBOMe (hydrochloride) has been reported to activate the µ-opioid receptor at high concentrations, although this effect is considered off-target .
Molecular Mechanism
The molecular mechanism of 25D-NBOMe (hydrochloride) involves its binding to the serotonin 5-HT2A receptor, where it acts as a potent agonist. This binding leads to the activation of G-proteins and subsequent intracellular signaling cascades, including the phospholipase C pathway, which results in the release of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers further activate protein kinase C (PKC) and increase intracellular calcium levels, contributing to the hallucinogenic effects . Additionally, 25D-NBOMe (hydrochloride) affects dopamine signaling by interacting with dopamine receptors and transporters, leading to changes in dopamine release and reuptake .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 25D-NBOMe (hydrochloride) have been observed to change over time. The compound is relatively stable under standard storage conditions, with a reported stability of at least five years . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to 25D-NBOMe (hydrochloride) has been associated with changes in gene expression and protein levels, which can lead to alterations in cellular metabolism and neurotransmitter release . Additionally, the compound’s degradation products may also contribute to its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 25D-NBOMe (hydrochloride) vary with different dosages in animal models. At low doses, the compound has been shown to induce rewarding and reinforcing effects, as evidenced by increased self-administration and conditioned place preference in rats . At higher doses, 25D-NBOMe (hydrochloride) can cause toxic effects, including neurotoxicity and cardiotoxicity . These adverse effects are likely due to the compound’s high affinity for the serotonin 5-HT2A receptor and its off-target interactions with other receptors and transporters.
Metabolic Pathways
25D-NBOMe (hydrochloride) undergoes various metabolic transformations in the body, primarily through the action of cytochrome P450 enzymes. The major metabolic pathways include hydroxylation, O-demethylation, and N-dealkylation . These biotransformations result in the formation of several metabolites, which can be detected in biological samples. The hydroxylated metabolites are the most abundant, indicating that hydroxylation is the primary metabolic pathway for 25D-NBOMe (hydrochloride) .
Transport and Distribution
Within cells and tissues, 25D-NBOMe (hydrochloride) is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s high affinity for the serotonin 5-HT2A receptor also influences its localization within the brain, where it exerts its psychoactive effects .
Subcellular Localization
The subcellular localization of 25D-NBOMe (hydrochloride) is primarily determined by its interactions with specific receptors and transporters. The compound is known to localize to the plasma membrane, where it binds to the serotonin 5-HT2A receptor and activates downstream signaling pathways . Additionally, 25D-NBOMe (hydrochloride) may also be found in intracellular compartments, such as endosomes and lysosomes, where it can interact with other biomolecules and influence cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25D-NBOMe (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxy-4-methylbenzaldehyde.
Formation of the Intermediate: The benzaldehyde is reacted with nitromethane in the presence of a base to form 2,5-dimethoxy-4-methyl-beta-nitrostyrene.
Reduction: The nitrostyrene is then reduced to 2,5-dimethoxy-4-methylphenethylamine using a reducing agent such as lithium aluminum hydride.
Formation of the NBOMe Derivative: The phenethylamine is then reacted with 2-methoxybenzyl chloride in the presence of a base to form 25D-NBOMe.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 25D-NBOMe (hydrochloride) are not well-documented due to its status as a designer drug and its limited legitimate uses. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, purification steps, and quality control, would apply.
Chemical Reactions Analysis
Types of Reactions
25D-NBOMe (hydrochloride) undergoes several types of chemical reactions:
Oxidation: The methoxy groups on the aromatic ring can be oxidized to form corresponding quinones.
Reduction: The nitrostyrene intermediate can be reduced to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products
The major products formed from these reactions include quinones from oxidation, amines from reduction, and nitro or halogenated derivatives from substitution reactions .
Scientific Research Applications
25D-NBOMe (hydrochloride) has several scientific research applications:
Comparison with Similar Compounds
25D-NBOMe (hydrochloride) is part of the NBOMe series, which includes several similar compounds:
25I-NBOMe: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine
25B-NBOMe: 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine
25C-NBOMe: 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine
Uniqueness
25D-NBOMe (hydrochloride) is unique due to its specific substitution pattern on the aromatic ring, which influences its binding affinity and activity at the 5-HT2A receptor. Compared to other NBOMe compounds, 25D-NBOMe has a distinct pharmacological profile and potency .
Properties
IUPAC Name |
2-(2,5-dimethoxy-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3.ClH/c1-14-11-19(23-4)15(12-18(14)22-3)9-10-20-13-16-7-5-6-8-17(16)21-2;/h5-8,11-12,20H,9-10,13H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRUHRVUUSGHFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CCNCC2=CC=CC=C2OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348201 | |
Record name | 2-(2,5-Dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801348201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1539266-35-7 | |
Record name | 25D-Nbome hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,5-Dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801348201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25D-NBOME HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ5EGG4C4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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